molecular formula C10H21NO2 B13207975 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol

4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol

Cat. No.: B13207975
M. Wt: 187.28 g/mol
InChI Key: MDSVEAXVHXKICD-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of an oxane ring substituted with an amino group and a methyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-butanol with an oxane derivative in the presence of an amine source . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane oxides, while substitution reactions can produce various substituted oxane derivatives .

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-(1-amino-2-methylbutan-2-yl)oxan-4-ol

InChI

InChI=1S/C10H21NO2/c1-3-9(2,8-11)10(12)4-6-13-7-5-10/h12H,3-8,11H2,1-2H3

InChI Key

MDSVEAXVHXKICD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1(CCOCC1)O

Origin of Product

United States

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